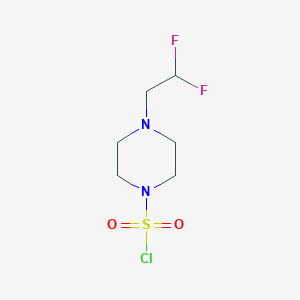

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

Description

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is a sulfonated piperazine derivative characterized by a difluoroethyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets, including receptors and enzymes involved in cancer, infectious diseases, and neurological disorders .

Properties

IUPAC Name |

4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2N2O2S/c7-14(12,13)11-3-1-10(2-4-11)5-6(8)9/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEOYAZQYFBPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride typically involves the reaction of piperazine with 2,2-difluoroethyl chloride in the presence of a base, followed by sulfonylation with chlorosulfonic acid . The reaction conditions often include:

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include dichloromethane or chloroform.

Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, chloroform, or acetonitrile.

Catalysts: In some cases, catalysts such as Lewis acids may be used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

Amines: Formation of sulfonamide derivatives.

Alcohols: Formation of sulfonate esters.

Scientific Research Applications

Anticancer Agents

The compound has been utilized in the design of novel anticancer agents. Research indicates that derivatives of piperazine, including those containing sulfonyl chloride groups, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways associated with tumor growth and survival.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15.5 | EGFR Inhibition |

| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis Induction |

| 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride | HeLa (Cervical Cancer) | TBD | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various studies have demonstrated that sulfonamide derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Table 2: Antimicrobial Activity Results

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 12 | 64 |

| P. aeruginosa | 10 | 128 |

Targeted Protein Degradation

Recent advancements in targeted protein degradation have highlighted the potential use of compounds like this compound as degraders or degrons. These compounds can modulate the activity of specific proteins involved in disease processes, such as cancer and autoimmune disorders, by facilitating their degradation via the ubiquitin-proteasome pathway.

Case Study: Targeting Cereblon

In a study focused on cereblon-targeting compounds, it was found that certain sulfonamide derivatives could effectively bind to cereblon and modulate its activity, leading to therapeutic effects in conditions like multiple myeloma and other hematological disorders .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create hybrid structures that combine different pharmacophores, enhancing their therapeutic potential. The difluoroethyl group contributes to improved pharmacokinetic properties and biological activity.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride with structurally related piperazine derivatives:

Key Structural Insights :

- Fluorination: The difluoroethyl group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-(methylsulfonyl)piperazin-1-ium chloride) .

- Reactivity : The sulfonyl chloride group enables nucleophilic substitution reactions, distinguishing it from sulfonamide or sulfonate derivatives (e.g., 1-diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine) .

Reactivity and Stability

- The sulfonyl chloride group in the target compound is more electrophilic than sulfonamides or sulfones, making it prone to hydrolysis and nucleophilic attack (e.g., by amines to form sulfonamides) .

- Fluorinated Alkyl Chains : The difluoroethyl group offers improved stability over hydrolytically sensitive trifluoroethylsulfanyl groups (e.g., in acaricidal phenylpiperazines) .

Biological Activity

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2243516-81-4

- Molecular Formula : C8H10ClF2N2O2S

- Molecular Weight : 256.69 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with sulfonyl chloride derivatives under controlled conditions. The introduction of the difluoroethyl group is achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperazine moieties demonstrate comparable activity to standard antimicrobial agents such as ciprofloxacin and fluconazole .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds. For example, a series of piperazine derivatives were evaluated for their anticancer activity using the MTT assay. Some compounds showed moderate activity against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can act as a pharmacophore, engaging in hydrogen bonding and ionic interactions with enzymes or receptors involved in cellular signaling pathways. This interaction can lead to inhibition of target enzyme activity or modulation of receptor function.

Case Study 1: CNS Penetration and Efficacy

A study focused on optimizing a series of sulfonamide compounds for central nervous system (CNS) penetration and efficacy demonstrated that modifications to the piperazine structure could enhance bioavailability and therapeutic effects in animal models. The introduction of the difluoroethyl group was noted to improve metabolic stability while maintaining sufficient potency against targets relevant for CNS disorders .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, a structure-activity relationship analysis was performed on various piperazine derivatives. The results indicated that the presence of the difluoroethyl group significantly influenced both the potency and selectivity of these compounds against specific biological targets .

Data Tables

| Compound Name | Antimicrobial Activity (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Piperazine derivative A | 5.0 | 15.0 |

| Piperazine derivative B | 3.0 | 10.0 |

Q & A

Q. What are the key synthetic routes for preparing 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves two stages:

- Step 1 : Functionalization of the piperazine ring. Piperazine derivatives are often modified via nucleophilic substitution. For example, introducing the 2,2-difluoroethyl group may involve reacting piperazine with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Sulfonylation. The sulfonyl chloride group is introduced using sulfonylating agents (e.g., ClSO₂Cl) in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl .

- Purification : Column chromatography or recrystallization (e.g., using Et₂O/hexane) is recommended to achieve >95% purity.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | K₂CO₃, CH₃CN, 60°C | 70–80 | |

| 2 | ClSO₂Cl, DCM, 0°C | 85–90 |

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- NMR : Key signals include:

- ¹H NMR : δ 3.2–3.5 ppm (piperazine protons), δ 4.1–4.3 ppm (–CH₂CF₂H), and δ 6.0–6.5 ppm (–SO₂Cl environment) .

- ¹⁹F NMR : Distinct doublets for –CF₂H groups (e.g., δ -120 to -125 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., ~280–300 g/mol).

- X-ray Crystallography : Piperazine rings adopt chair conformations; hydrogen bonding between sulfonyl oxygen and adjacent NH groups stabilizes the crystal lattice .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Lab PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood due to potential HCl release during sulfonylation .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl chloride group .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during sulfonylation?

- Methodological Answer :

- Solvent Choice : Anhydrous DCM or THF reduces hydrolysis of sulfonyl chloride intermediates.

- Temperature Control : Maintain ≤0°C during sulfonyl chloride addition to prevent thermal decomposition .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation while suppressing competing N-alkylation .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) or in-situ IR for SO₂Cl absorption bands (~1370 cm⁻¹) .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Variability : Test compound stability under assay conditions (e.g., pH 7.4 buffer vs. acidic lysosomal environments). Hydrolysis of sulfonyl chloride to sulfonic acid may alter activity .

- Control Experiments : Include a hydrolyzed derivative (sulfonic acid) as a negative control to isolate the active species.

- Statistical Analysis : Apply ANOVA or dose-response curve fitting to distinguish noise from true activity trends .

Q. What strategies improve the pharmacokinetic profile of derivatives of this compound?

- Methodological Answer :

- Structural Modifications :

- Lipophilicity : Replace the difluoroethyl group with trifluoromethyl to enhance membrane permeability (clogP increase by ~0.5 units) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., –NO₂) on the piperazine ring to reduce CYP450-mediated oxidation .

- In Silico Modeling : Use QSAR models to predict ADME properties. For example, the sulfonyl chloride group’s polar surface area (~90 Ų) may limit BBB penetration unless modified .

Table 2 : Example Derivative Modifications and Effects

| Modification | Effect on PK Property | Reference |

|---|---|---|

| –CF₃ substitution | ↑ logP, ↑ t₁/₂ | |

| Piperazine N-methylation | ↓ CYP2D6 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.